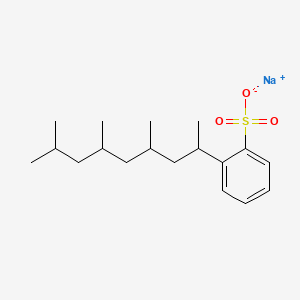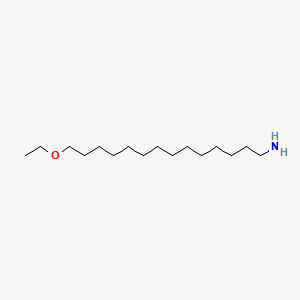
1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichlorophenyl groups, a hydroxy group, and a triazole ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dichlorophenyl intermediates, followed by the introduction of the triazole ring through cyclization reactions. The final step usually involves the formation of the propanone backbone under controlled conditions. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The dichlorophenyl groups can be reduced under specific conditions to form less chlorinated derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. The dichlorophenyl groups may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other triazole-containing molecules and dichlorophenyl derivatives. Compared to these compounds, 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 1,2,4-Triazole derivatives
- Dichlorophenyl ketones
- Hydroxypropanone derivatives
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.
Propriétés
Numéro CAS |
107659-29-0 |
|---|---|
Formule moléculaire |
C17H11Cl4N3O2 |
Poids moléculaire |
431.1 g/mol |
Nom IUPAC |
1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1,2,4-triazol-4-yl)propan-1-one |
InChI |
InChI=1S/C17H11Cl4N3O2/c18-10-1-3-12(14(20)5-10)16(25)17(26,7-24-8-22-23-9-24)13-4-2-11(19)6-15(13)21/h1-6,8-9,26H,7H2 |
Clé InChI |
FGSWJTGPFPEFJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(CN2C=NN=C2)(C3=C(C=C(C=C3)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















